molecular formula C29H30N4O7 B1215208 Tryptoquivaline CAS No. 55387-45-6

Tryptoquivaline

Cat. No.: B1215208
CAS No.: 55387-45-6
M. Wt: 546.6 g/mol
InChI Key: CYNVLFGDEQQUPE-LDWWEUSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptoquivaline is a natural product found in Cladosporium and Aspergillus fumigatus with data available.

Scientific Research Applications

Antimicrobial Activity

Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.

  • Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .
  • Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.

  • Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .
  • NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological effects of tryptoquivalines.

  • Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.

  • Synthetic Approaches : Recent advances in synthetic chemistry have aimed at developing enantioselective routes to synthesize various this compound analogs. These synthetic efforts are intended to enhance the biological efficacy and specificity of these compounds .

Properties

CAS No.

55387-45-6

Molecular Formula

C29H30N4O7

Molecular Weight

546.6 g/mol

IUPAC Name

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate

InChI

InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1

InChI Key

CYNVLFGDEQQUPE-LDWWEUSWSA-N

SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Synonyms

fumitremorgin C
tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer
tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer
tryptoquivaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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